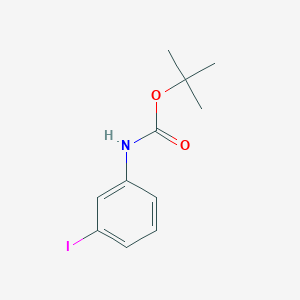

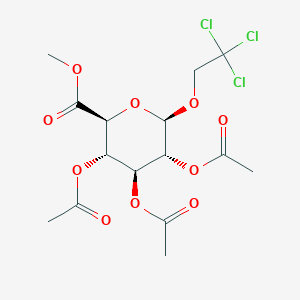

Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate” is a chemical compound with diverse applications in scientific research. It serves as a versatile substrate, aiding in the synthesis of various bioactive molecules, and enabling investigations in fields like medicinal chemistry and drug discovery. It has remarkable anti-inflammatory capabilities .

Molecular Structure Analysis

The molecular formula of this compound is C15H18Cl3NO10 . Its average mass is 478.663 Da and its monoisotopic mass is 476.999634 Da . It has 5 defined stereocentres . Crystal structure analysis showed that both forms crystallise in the monoclinic crystal system with space group P 2 1 .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 442.1±55.0 °C at 760 mmHg, and a flash point of 221.2±31.5 °C . It has 11 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 3.54 . Its polar surface area is 148 Å2, and its molar volume is 300.1±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate plays a crucial role in the synthesis of complex carbohydrates and glycosaminoglycan derivatives. For instance, it has been used in the synthesis of chondroitin 6-sulfate trisaccharide derivatives, highlighting challenges and solutions related to stereocontrol in glycosylation reactions. The chemical's ability to maintain stereochemical integrity during synthesis is critical for the production of specific glycosidic linkages (Bélot & Jacquinet, 2000). Additionally, it serves as a glycosyl donor for the efficient synthesis of disaccharides, demonstrating its utility in the creation of complex sugar molecules with high stereoselectivity and yield (Soliman et al., 2003).

Crystallography and Conformational Analysis

The compound has been the subject of detailed crystallographic and conformational studies, contributing to the understanding of its physical properties and reactivity. For example, research into its polymorphism has provided insights into different crystalline forms, which is essential for predicting and controlling its behavior in chemical syntheses (Hayes et al., 2013). These studies are foundational for designing drugs and biomolecules where precise control over molecular conformation is necessary.

Applications in Glycoscience

This compound's utility extends into glycoscience, where it serves as a building block for synthesizing glycosaminoglycan analogs and exploring the structure-activity relationships of these biologically significant molecules. The synthesis of hyaluronan trisaccharides, for instance, utilizes this compound to mimic the structural features of polymeric hyaluronan, a critical component in biological tissues (Yeung et al., 2000). This research has implications for developing new materials for medical and cosmetic applications.

Zukünftige Richtungen

“Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate” continues to be a subject of interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its anti-inflammatory capabilities have paved the way for its investigation in combatting inflammatory afflictions and their associated maladies .

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl3O10/c1-6(19)25-9-10(26-7(2)20)12(27-8(3)21)14(24-5-15(16,17)18)28-11(9)13(22)23-4/h9-12,14H,5H2,1-4H3/t9-,10-,11-,12+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAAZFFMFWULOT-ZXPJVPCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555044 |

Source

|

| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

CAS RN |

59495-75-9 |

Source

|

| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.